molecular formula C14H14ClN5 B7518612 N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue B7518612
Poids moléculaire: 287.75 g/mol
Clé InChI: GRDJVPMXKMGSAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of various autoimmune diseases. It is a selective inhibitor of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors.

Mécanisme D'action

N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine selectively inhibits the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the activity of these enzymes, this compound reduces the production of pro-inflammatory cytokines and other mediators that contribute to autoimmune disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, and increasing the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the activation and proliferation of immune cells, such as T cells and B cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for lab experiments is its selectivity for the JAK family of enzymes, which allows for more precise targeting of specific signaling pathways. However, its limitations include potential off-target effects and the need for careful dosing to avoid toxicity.

Orientations Futures

There are several potential future directions for research on N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, including:
1. Investigating its potential for use in other autoimmune diseases, such as multiple sclerosis and lupus.
2. Developing more selective JAK inhibitors that target specific isoforms of the enzyme.
3. Studying the long-term safety and efficacy of this compound in clinical trials.
4. Investigating its potential for use in combination therapy with other autoimmune disease drugs.
5. Exploring the role of JAK inhibitors in cancer therapy, as JAK signaling pathways are often dysregulated in cancer cells.
In conclusion, this compound is a promising small molecule drug that has shown potential for the treatment of various autoimmune diseases. Its selective inhibition of the JAK family of enzymes offers a more precise approach to targeting specific signaling pathways, and its biochemical and physiological effects have been extensively studied. However, further research is needed to fully understand its potential therapeutic applications and limitations.

Méthodes De Synthèse

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, including the reaction of 4-chloro-2-nitroaniline with ethyl 2-bromoacetate, followed by reduction of the resulting nitro compound to the corresponding aniline. The aniline is then reacted with 1-methyl-1H-pyrazol-4-carboxylic acid to yield the desired pyrazolopyrimidine structure.

Applications De Recherche Scientifique

N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving clinical outcomes in these conditions.

Propriétés

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-20-14-12(8-19-20)13(17-9-18-14)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDJVPMXKMGSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.